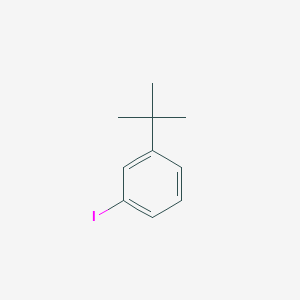

1-Tert-butyl-3-iodobenzene

CAS No.: 58164-02-6

Cat. No.: VC2320314

Molecular Formula: C10H13I

Molecular Weight: 260.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58164-02-6 |

|---|---|

| Molecular Formula | C10H13I |

| Molecular Weight | 260.11 g/mol |

| IUPAC Name | 1-tert-butyl-3-iodobenzene |

| Standard InChI | InChI=1S/C10H13I/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 |

| Standard InChI Key | DZOSRDFXDIXEEL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=CC=C1)I |

| Canonical SMILES | CC(C)(C)C1=CC(=CC=C1)I |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

Physical and Chemical Properties

Chemical Properties and Reactivity

The chemical properties of 1-Tert-butyl-3-iodobenzene are largely determined by the presence of the iodine atom and the tert-butyl group on the benzene ring. The iodine atom makes this compound particularly useful as a substrate in various coupling reactions.

Key chemical properties include:

-

Lipophilicity: The compound has a calculated LogP value of 4.94, indicating high lipophilicity and poor water solubility . This property is important for its application in pharmaceutical development and organic synthesis.

-

Reactivity: The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making it reactive in various transformations including:

-

Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck)

-

Metal-halogen exchange reactions

-

Radical reactions

-

-

Stability: The compound requires specific storage conditions to maintain its integrity. It should be kept in a dark place, sealed in dry conditions at room temperature . This suggests potential sensitivity to light, moisture, or air exposure.

The compound has been referenced in pharmaceutical patents, specifically from ELAN PHARMACEUTICALS, INC. (Patent: WO2005/70407 A1, 2005), suggesting its use as an intermediate in the synthesis of pharmaceutical compounds .

Laboratory Preparation

For laboratory-scale synthesis, 1-Tert-butyl-3-iodobenzene can potentially be prepared from readily available starting materials such as 4-tert-Butylphenylboronic acid and 1-Bromo-4-tert-butylbenzene, although these are typically used for the synthesis of the para-isomer rather than the meta-isomer we are discussing .

Applications and Uses

Pharmaceutical Applications

The presence of 1-Tert-butyl-3-iodobenzene in pharmaceutical patents indicates its importance in drug discovery and development processes. It is likely used as:

-

A building block for constructing more complex drug molecules

-

A synthetic intermediate in the preparation of pharmaceutical compounds

-

A precursor for structure-activity relationship studies in drug discovery

Market Analysis and Industry Trends

Global Market Overview

According to market research, the global market for 1-Tert-butyl-3-iodobenzene has shown significant growth and future potential. The market reached a substantial value in 2022 and is projected to grow at a compound annual growth rate (CAGR) through 2029 .

The growth in this market can be attributed to:

-

Increasing pharmaceutical research and development activities

-

Growing demand for specialized chemical intermediates

-

Expansion of fine chemical manufacturing in emerging economies

-

Rising applications in various industries beyond pharmaceuticals

The market analysis covers a research time span from 2018 to 2029, combining extensive quantitative analysis with qualitative assessment to provide a comprehensive market overview .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume